molecular formula C6H12ClNO2 B1361391 Isonipecotic acid hydrochloride CAS No. 5984-56-5

Isonipecotic acid hydrochloride

Cat. No.: B1361391
CAS No.: 5984-56-5
M. Wt: 165.62 g/mol
InChI Key: NVUYWKBRSRPYMH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Isonipecotic acid hydrochloride primarily targets the GABA A receptor , acting as a partial agonist . The GABA A receptor is an ionotropic receptor and ligand-gated ion channel which plays a crucial role in mediating inhibitory synaptic transmission in the central nervous system.

Mode of Action

As a partial agonist, this compound binds to the GABA A receptor, leading to a conformational change that allows the flow of chloride ions through the channel . This results in hyperpolarization of the neuron, making it less likely to depolarize and fire an action potential. This ultimately leads to an overall inhibitory effect on neural activity.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GABAergic pathway . By acting on the GABA A receptor, it modulates the effects of GABA, the chief inhibitory neurotransmitter in the mammalian central nervous system. This can lead to downstream effects such as sedation, relaxation, and reduction of anxiety.

Pharmacokinetics

It is known that the compound can be analyzed using reverse phase (rp) hplc method, which suggests it has properties compatible with this analytical technique .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of neural activity. By acting as a partial agonist at the GABA A receptor, it enhances the inhibitory effects of GABA, leading to decreased neuronal excitability .

Biochemical Analysis

Biochemical Properties

Isonipecotic acid hydrochloride plays a significant role in biochemical reactions by acting as a partial agonist at the GABA A receptor . This interaction is essential for modulating inhibitory neurotransmission in the central nervous system. The compound binds to the GABA A receptor, which is a ligand-gated ion channel, and enhances the receptor’s response to the neurotransmitter GABA. This binding results in the opening of the chloride ion channel, leading to hyperpolarization of the neuron and a decrease in neuronal excitability . The interaction of this compound with the GABA A receptor is crucial for its potential therapeutic effects in conditions such as anxiety and epilepsy.

Cellular Effects

This compound influences various types of cells and cellular processes by modulating the activity of the GABA A receptor . In neurons, the compound enhances inhibitory neurotransmission, leading to reduced neuronal excitability and stabilization of neuronal activity. This effect can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the activation of GABA A receptors by this compound can lead to changes in intracellular calcium levels, which are important for various cellular functions, including neurotransmitter release and gene transcription . Additionally, the compound’s effect on GABAergic signaling can impact the overall balance of excitatory and inhibitory signals in the brain, which is critical for maintaining normal brain function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the GABA A receptor and modulation of its activity . The compound acts as a partial agonist, meaning it binds to the receptor and activates it, but to a lesser extent than the endogenous ligand GABA. This partial activation results in the opening of the chloride ion channel, leading to hyperpolarization of the neuron and inhibition of neuronal firing . The binding interaction between this compound and the GABA A receptor is mediated by specific amino acid residues in the receptor’s binding site, which are crucial for the compound’s affinity and efficacy. Additionally, the compound may influence the receptor’s conformation and gating properties, further modulating its activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function . The compound’s stability is influenced by environmental conditions such as temperature, pH, and light exposure. Degradation of this compound can lead to a decrease in its efficacy and potency over time. Long-term exposure to the compound in in vitro or in vivo studies may result in adaptive changes in cellular function, such as receptor desensitization or downregulation . These temporal effects are important considerations for the compound’s potential therapeutic applications and require careful monitoring in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, the compound may enhance inhibitory neurotransmission and produce anxiolytic or anticonvulsant effects. At high doses, this compound may cause adverse effects such as sedation, motor impairment, or toxicity . Threshold effects, where a minimal effective dose is required to produce a therapeutic effect, are also observed in animal studies. The dosage-dependent effects of this compound highlight the importance of optimizing dosage regimens for its potential therapeutic use.

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with enzymes and cofactors . The compound may undergo biotransformation in the liver, where it is metabolized by enzymes such as cytochrome P450 . These metabolic reactions can lead to the formation of active or inactive metabolites, which may influence the compound’s pharmacokinetics and pharmacodynamics. Additionally, this compound may affect metabolic flux and metabolite levels in cells, further modulating its biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . The compound may be transported across cell membranes by amino acid transporters or other carrier proteins. Once inside the cell, this compound can interact with intracellular proteins and accumulate in specific cellular compartments. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins . These factors determine the compound’s localization and accumulation in target tissues, which are critical for its therapeutic effects.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound may localize to the plasma membrane, where it interacts with GABA A receptors, or to intracellular organelles such as the endoplasmic reticulum or mitochondria . The subcellular localization of this compound can influence its activity and function, as well as its interactions with other biomolecules. Understanding the subcellular distribution of the compound is important for elucidating its mechanism of action and optimizing its therapeutic potential.

Properties

IUPAC Name

piperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c8-6(9)5-1-3-7-4-2-5;/h5,7H,1-4H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVUYWKBRSRPYMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00208564
Record name Isonipecotic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00208564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5984-56-5
Record name 4-Piperidinecarboxylic acid, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5984-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isonipecotic acid hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005984565
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isonipecotic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00208564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Piperidinecarboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.106.705
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ISONIPECOTIC ACID HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Y7QNE4DH3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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